![molecular formula C20H21N11O B6569972 N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide CAS No. 1021257-05-5](/img/structure/B6569972.png)
N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide
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Description
N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide is a useful research compound. Its molecular formula is C20H21N11O and its molecular weight is 431.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 431.19305434 g/mol and the complexity rating of the compound is 610. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Biological Activity
N-(2-{4-[4-(pyrimidin-2-yl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)pyrazine-2-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor of various kinases. This article provides a detailed exploration of the compound's biological activity, including its mechanism of action, therapeutic implications, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be broken down into several key components:
- Pyrimidine and Piperazine Moieties : These are known for their roles in various biological activities, including neuropharmacological effects.
- Pyrazolo[3,4-d]pyrimidine Core : This structure is often associated with kinase inhibition and has been extensively studied for its anticancer properties.
Molecular Formula and Weight
- Molecular Formula : C19H24N6O
- Molecular Weight : 360.44 g/mol
The primary biological activity of this compound is attributed to its ability to inhibit specific kinases involved in cell proliferation and survival pathways.
Kinase Inhibition
Research indicates that compounds containing the pyrazolo[3,4-d]pyrimidine scaffold are effective against:
- Epidermal Growth Factor Receptor (EGFR) : Inhibitors targeting EGFR are crucial for treating various cancers. For instance, studies have shown that derivatives similar to this compound exhibit IC50 values in the low micromolar range against both wild-type and mutant EGFRs .
Case Studies
- In Vitro Studies : A study evaluating the anti-proliferative effects of related compounds demonstrated that certain derivatives exhibited significant cytotoxicity against A549 (lung cancer) and HCT116 (colon cancer) cell lines. For example, a closely related compound showed IC50 values of 8.21 µM against A549 cells .
- Apoptosis Induction : Flow cytometry analyses revealed that these compounds could induce apoptosis effectively, leading to increased ratios of pro-apoptotic factors (e.g., BAX/Bcl-2 ratio increased by 8.8-fold) .
Other Biological Activities
Beyond its anti-cancer properties, this compound may also influence:
- Neuropharmacological Effects : The piperazine moiety is often linked to psychotropic effects, suggesting potential applications in treating neurological disorders.
Comparative Analysis with Similar Compounds
Compound Name | Target Kinase | IC50 (µM) | Activity |
---|---|---|---|
Compound A | EGFR WT | 0.016 | High |
Compound B | EGFR T790M | 0.236 | Moderate |
N-(Compound) | EGFR | 8.21 | Moderate |
Properties
IUPAC Name |
N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]pyrazine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N11O/c32-19(16-13-21-4-5-22-16)23-6-7-31-18-15(12-28-31)17(26-14-27-18)29-8-10-30(11-9-29)20-24-2-1-3-25-20/h1-5,12-14H,6-11H2,(H,23,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDPFBCCAPIHWJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC=NC3=C2C=NN3CCNC(=O)C4=NC=CN=C4)C5=NC=CC=N5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N11O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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